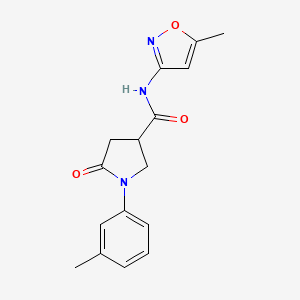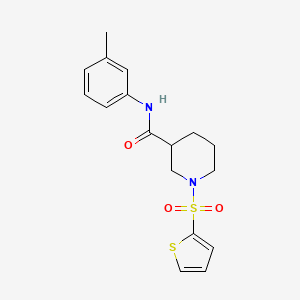![molecular formula C20H25N3O6S2 B4673039 N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4673039.png)
N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide, also known as NSC-732208, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by the National Cancer Institute (NCI) in the United States as part of their anticancer drug discovery program. Since then, NSC-732208 has been found to have a variety of other biological activities beyond its anticancer properties.
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide is a small molecule inhibitor that targets a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including many that are involved in cancer cell growth and survival. By inhibiting HSP90, N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide can disrupt the function of these other proteins and inhibit cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide has been found to have a variety of biochemical and physiological effects beyond its anticancer and anti-inflammatory properties. It has been shown to inhibit the activity of several other proteins involved in cancer cell growth and survival, including Akt, mTOR, and ERK. N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide for lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. This allows researchers to study its structure-activity relationships and develop more potent and selective inhibitors. However, one limitation of N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide is that it is not very selective for HSP90 and can inhibit the activity of other chaperone proteins as well.
Orientations Futures
There are many potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide. One direction is to develop more potent and selective inhibitors of HSP90 that can be used as anticancer drugs. Another direction is to study the effects of N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide on other diseases and conditions beyond cancer and inflammation. Finally, researchers could study the structure-activity relationships of N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide to develop new drugs with similar or improved properties.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of a variety of cancer cell lines in vitro. In addition to its anticancer properties, N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide has also been found to have anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S2/c21-30(25,26)18-10-6-15(7-11-18)22-20(24)14-29-17-8-12-19(13-9-17)31(27,28)23-16-4-2-1-3-5-16/h6-13,16,23H,1-5,14H2,(H,22,24)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRQWHPDOXRENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B4672963.png)
![ethyl 2-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4672971.png)
![N-(3-pyridinylmethyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4672974.png)
![2-(ethylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4672981.png)
![9-(3-bromo-4-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4672993.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4672997.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4673000.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4673007.png)
![N-(2-chlorophenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4673021.png)

![methyl (4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4673046.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4673072.png)

![N-(2-methoxy-4-nitrophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4673088.png)